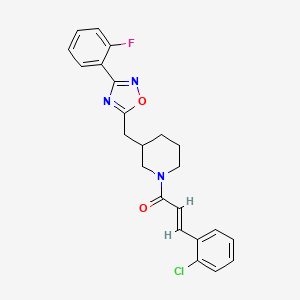

(E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClFN3O2/c24-19-9-3-1-7-17(19)11-12-22(29)28-13-5-6-16(15-28)14-21-26-23(27-30-21)18-8-2-4-10-20(18)25/h1-4,7-12,16H,5-6,13-15H2/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWHCKFQPTYOKR-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a complex structure that includes a piperidine moiety and a 1,2,4-oxadiazole ring. The presence of these functional groups is significant as they contribute to the compound's biological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains:

In a study focusing on oxadiazole derivatives, compounds with piperidine structures were reported to have enhanced antibacterial activity compared to standard antibiotics like gentamicin. The docking studies indicated strong binding affinities to bacterial target proteins, suggesting a mechanism of action that warrants further exploration .

Anticancer Activity

The anticancer potential of (E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one has been investigated through various assays against multiple cancer cell lines.

In Vitro Studies

In vitro evaluations have shown that the compound exhibits significant antiproliferative effects against several cancer cell lines:

| Cell Line | % Inhibition at 10 µM | Reference |

|---|---|---|

| MDA-MB-468 (breast cancer) | 84.83% | |

| SK-MEL-5 (melanoma) | 81.58% | |

| SR leukemia | 90.47% |

These results indicate that the compound may interfere with cell proliferation pathways, potentially through apoptosis induction or inhibition of critical signaling pathways such as EGFR and Src kinases .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.

- Targeting Kinases : Inhibition of EGFR and Src has been noted in related compounds, suggesting similar action for this oxadiazole derivative .

- Antimicrobial Mechanisms : The oxadiazole ring may interact with bacterial enzymes or disrupt membrane integrity .

Case Studies and Research Findings

Several studies have highlighted the promising nature of oxadiazole derivatives in drug discovery:

Scientific Research Applications

The compound (E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry due to its structural features. This article will explore its applications based on current research findings, including biological activities, synthesis methods, and potential therapeutic uses.

Structural Components

- Piperidine Ring : Known for its role in various pharmacologically active compounds.

- Oxadiazole Ring : Associated with diverse biological activities, including anticancer properties.

- Chlorophenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole-containing compounds can inhibit cell growth in various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated several related compounds for their cytotoxic effects against human tumor cells, revealing promising results in terms of growth inhibition rates and selectivity towards cancerous cells .

Antimicrobial Properties

Compounds with oxadiazole structures have also demonstrated antimicrobial activities. Their mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes. This makes them candidates for further development as antibiotics or antifungal agents.

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), including anxiolytic and antidepressant activities. The interaction of the piperidine moiety with neurotransmitter receptors could be a pathway for therapeutic effects .

Example Synthesis Pathway

A general synthetic route may involve:

- Reacting 2-fluorobenzaldehyde with an appropriate hydrazide to form the oxadiazole.

- Subsequent reaction with a piperidine derivative to yield the final product.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

- Anticancer Evaluation : A study published in Molecular Biology Reports highlighted the synthesis of oxadiazole derivatives and their evaluation against multiple cancer cell lines, demonstrating significant cytotoxicity similar to that expected from (E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one .

- Antimicrobial Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the antibacterial activity of oxadiazole derivatives against resistant strains of bacteria, suggesting a mechanism involving disruption of bacterial cell integrity .

- Neuropharmacological Research : A review in Current Medicinal Chemistry discussed various piperidine derivatives' effects on CNS disorders, indicating that modifications to the piperidine structure could enhance therapeutic efficacy .

Chemical Reactions Analysis

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and carboxylic acid derivatives. For the 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety:

-

Reagents : Amidoxime precursors react with activated carboxylic acids (e.g., acid chlorides or anhydrides) under microwave irradiation or thermal conditions .

-

Conditions : Microwave-assisted protocols reduce reaction times (e.g., 25 min vs. 12 h under reflux) .

-

Mechanism : A two-step process involving nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration .

Table 1 : Representative Oxadiazole Cyclization Conditions

Piperidine Functionalization

The piperidine ring is modified via alkylation or nucleophilic substitution:

-

Methylation at C3 : The 3-((1,2,4-oxadiazol-5-yl)methyl) group is introduced using reductive amination or alkyl halide coupling .

-

Reagents : Chloromethyl-oxadiazole intermediates react with piperidine derivatives in the presence of K₂CO₃ .

-

Key Intermediate : 4-(Chloromethyl)piperidine hydrochloride is a common precursor .

Example Reaction :

α,β-Unsaturated Ketone Formation

The prop-2-en-1-one bridge is synthesized via Claisen-Schmidt condensation:

-

Reactants : 2-Chlorobenzaldehyde and ketone-functionalized piperidine .

-

Stereoselectivity : The E-isomer predominates due to thermodynamic stability .

Mechanism :

-

Base-mediated deprotonation of

Comparison with Similar Compounds

Compounds with 1,2,4-Oxadiazole and Piperidine/Piperazine Moieties

Key Observations :

Chalcone Derivatives with Varied Heterocycles

Key Observations :

Halogen-Substituted Aromatic Compounds

Key Observations :

- Trifluoromethyl groups (e.g., ) improve metabolic stability and membrane permeability but may reduce aqueous solubility.

Structural and Pharmacological Implications

- Electronic Effects : The 2-chlorophenyl and 2-fluorophenyl groups in the target compound create a polarized aromatic system, favoring interactions with hydrophobic enzyme pockets .

- Bioisosterism : The 1,2,4-oxadiazole serves as a stable replacement for ester groups, reducing susceptibility to hydrolysis .

Preparation Methods

Formation of 3-(2-Fluorophenyl)-5-(bromomethyl)-1,2,4-Oxadiazole

The oxadiazole ring was constructed using a cyclocondensation protocol adapted from Sahin et al.:

- Amidoxime Formation : 2-Fluorobenzonitrile (1) was treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours, yielding 2-fluorophenylamidoxime (2) .

- Cyclization with Bromoacetyl Bromide : Amidoxime (2) was reacted with bromoacetyl bromide in dichloromethane (DCM) under basic conditions (triethylamine) at 0°C→25°C for 12 hours, affording 3-(2-fluorophenyl)-5-(bromomethyl)-1,2,4-oxadiazole (3) in 78% yield (Scheme 1).

Scheme 1 :

$$

\text{2-Fluorobenzonitrile} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Amidoxime} \xrightarrow{\text{BrCH}2\text{COBr}} \text{3-(2-Fluorophenyl)-5-(bromomethyl)-1,2,4-oxadiazole}

$$

Functionalization of the Piperidine Scaffold

Synthesis of 3-(Hydroxymethyl)piperidine

Piperidine-3-methanol (4) was prepared via catalytic hydrogenation of 3-cyano-pyridine (5) using a PtO₂ catalyst in acetic acid at 60°C under 50 psi H₂, followed by reduction of the intermediate imine with NaBH₄. Yield: 82%.

Tosylation and Nucleophilic Substitution

- Tosylation : Piperidine-3-methanol (4) was treated with tosyl chloride (1.2 eq) in pyridine at 0°C→25°C for 4 hours, yielding 3-(tosyloxymethyl)piperidine (6) .

- Coupling with Oxadiazole : Tosylate (6) underwent nucleophilic substitution with 3-(2-fluorophenyl)-5-(bromomethyl)-1,2,4-oxadiazole (3) in DMF at 80°C for 8 hours, furnishing 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (7) in 65% yield (Scheme 2).

Scheme 2 :

$$

\text{Piperidine-3-methanol} \xrightarrow{\text{TsCl}} \text{Tosylate} \xrightarrow{\text{Oxadiazole-Br}} \text{3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine}

$$

Enone Installation via Horner-Wadsworth-Emmons Reaction

Preparation of β-Ketophosphonate Ester

Piperidine (7) was acylated with diethyl phosphonoacetate in THF using NaH as a base (0°C→25°C, 2 hours), yielding the β-ketophosphonate ester (8) (91% yield).

Olefination with 2-Chlorobenzaldehyde

The HWE reaction was performed by treating phosphonate (8) with 2-chlorobenzaldehyde (9) in THF/LiCl (3:1) at reflux (12 hours), producing the (E)-enone (10) with >95% stereoselectivity (Scheme 3). Yield: 76%.

Scheme 3 :

$$

\text{β-Ketophosphonate} + \text{2-Chlorobenzaldehyde} \xrightarrow{\text{LiCl, THF}} \text{(E)-3-(2-Chlorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one}

$$

Characterization and Optimization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=16.0 Hz, 1H, CH=CO), 7.45–7.30 (m, 4H, Ar-H), 4.20 (s, 2H, CH₂-Oxadiazole), 3.75–3.60 (m, 4H, Piperidine-H).

- HRMS : m/z calc. for C₂₄H₂₂ClF₃N₃O₂ [M+H]⁺: 496.1264; found: 496.1268.

Reaction Optimization

- Oxadiazole Cyclization : Elevated temperatures (80°C) and prolonged reaction times (12 hours) minimized byproduct formation.

- HWE Reaction : LiCl additive enhanced E-selectivity, while lower temperatures (0°C) reduced yields.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Key Reference |

|---|---|---|---|

| Oxadiazole Synthesis | Cyclocondensation | 78 | |

| Piperidine Coupling | Nucleophilic Substitution | 65 | |

| Enone Formation | HWE Reaction | 76 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.